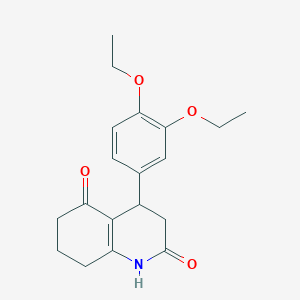

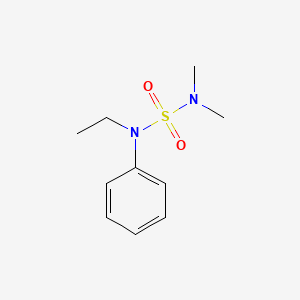

2-(1,5-dimethyl-1H-pyrazol-4-yl)-N,1-diisopropyl-1H-benzimidazole-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide-containing derivatives, including those related to the compound , involves strategic chemical modifications to enhance specific properties such as selectivity and potency. For instance, Penning et al. (1997) described the extensive structure-activity relationship (SAR) work within a series of 1,5-diarylpyrazole derivatives, leading to the identification of potent inhibitors (Penning et al., 1997). Similarly, Bülbül et al. (2008) synthesized amide derivatives from pyrazole carboxylic acids, highlighting the importance of molecular modifications in achieving desired biological activities (Bülbül et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazole and sulfonamide derivatives is crucial for their biological activity. Mahesh et al. (2023) demonstrated the synthesis and characterization of pyrazole-4-sulfonamide derivatives, providing insight into the structure-activity relationships of these compounds (Mahesh et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and sulfonamide derivatives are varied, including one-pot synthesis methods in aqueous media, as demonstrated by Khazaei et al. (2015) for the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. For example, Saeed et al. (2020) focused on the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives, providing detailed information on their physical characteristics (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, play a significant role in the application and effectiveness of these compounds. Ghomashi et al. (2022) reviewed the advances in designing sulfonamide-based hybrid compounds, highlighting the diverse chemical properties that contribute to their biological activity (Ghomashi et al., 2022).

Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications Sulfonamides are recognized for their antibacterial properties and have been extended to include a variety of biological activities. These activities encompass anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The exploration of sulfonamide hybrids, combining sulfonamide with other pharmacophores like pyrazole, has led to compounds with enhanced biological efficacy and selectivity (Ghomashi et al., 2022). These hybrids demonstrate significant potential in developing novel therapeutic agents due to their multifunctional nature.

Antimicrobial Evaluation The antimicrobial properties of sulfonamide derivatives have been extensively investigated. Novel pyrazolopyrimidines incorporating sulfonamide groups have shown superior activity against bacteria and fungi, surpassing some reference drugs. This highlights the potential of sulfonamide derivatives as promising antimicrobial agents (Alsaedi et al., 2019).

Antitumor and COX-2 Inhibitory Activities Sulfonamide derivatives have also been explored for their antitumor activities. The design and synthesis of 1,5-diarylpyrazole derivatives, for instance, have led to the discovery of potent and selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, which is used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). Moreover, pyrazoline benzenesulfonamides have been evaluated for their carbonic anhydrase and acetylcholinesterase inhibitory activities, demonstrating low cytotoxicity and suggesting their utility in designing novel inhibitors with therapeutic applications (Ozgun et al., 2019).

Eigenschaften

IUPAC Name |

2-(1,5-dimethylpyrazol-4-yl)-N,1-di(propan-2-yl)benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S/c1-11(2)21-26(24,25)14-7-8-17-16(9-14)20-18(23(17)12(3)4)15-10-19-22(6)13(15)5/h7-12,21H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSHYMBYSYSHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NC3=C(N2C(C)C)C=CC(=C3)S(=O)(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)

![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)

![5-(2-furyl)-4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603599.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)

![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)

![2,4-dimethyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5603654.png)